molecular formula C9H15NO2 B13590651 1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol

1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol

Cat. No.: B13590651
M. Wt: 169.22 g/mol
InChI Key: WIOWHSFHXQIGDF-UHFFFAOYSA-N
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Description

1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a furan ring substituted with dimethyl groups and an ethan-1-ol moiety attached to a methylamino group. Compounds with furan rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Substitution with Dimethyl Groups: The furan ring is then substituted with dimethyl groups at the 2 and 5 positions using Friedel-Crafts alkylation.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be introduced through a nucleophilic substitution reaction.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce tetrahydrofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler compound with a furan ring substituted with dimethyl groups.

    3-(Methylamino)propan-1-ol: A compound with a similar ethan-1-ol moiety and methylamino group but lacking the furan ring.

Uniqueness

1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethan-1-ol is unique due to the combination of the furan ring, dimethyl substitutions, and the ethan-1-ol moiety with a methylamino group. This unique structure may confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H15NO2/c1-6-4-8(7(2)12-6)9(11)5-10-3/h4,9-11H,5H2,1-3H3

InChI Key

WIOWHSFHXQIGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC)O

Origin of Product

United States

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